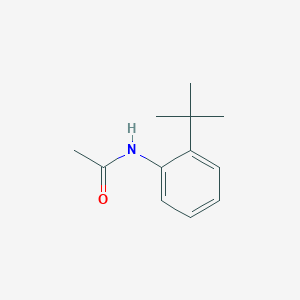

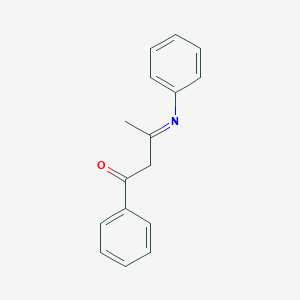

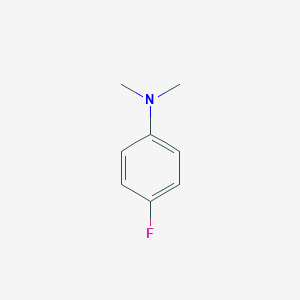

N-(2-叔丁基苯基)乙酰胺

描述

Synthesis Analysis

The synthesis of various acetamide derivatives has been explored in the provided studies. For instance, the synthesis of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide involved a coupling reaction between N-(8-iodoimidazo[1,2-a]pyridin-6-yl)acetamide and a urea derivative, resulting in a compound with potential drug molecule applications . Similarly, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized through a reaction with chlorotrimethylsilane followed by transsilylation, leading to a series of new compounds with characterized structures . The Leuckart reaction was employed to synthesize novel acetamide derivatives with potential pharmacological properties, including cytotoxic, anti-inflammatory, analgesic, and antipyretic activities .

Molecular Structure Analysis

The molecular structures of the synthesized acetamide derivatives were characterized using various spectroscopic and analytical techniques. Single-crystal X-ray diffraction studies were pivotal in determining the structures of compounds such as N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide and N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide . Additionally, NMR spectroscopy (1H, 13C, 29Si) and DFT methods were used to investigate the structures of silylated derivatives . The molecular structure of N-(2-Methylphenyl)acetamide was also elucidated, showing a slight twist in the acetamide unit relative to the 2-methylphenyl substituent .

Chemical Reactions Analysis

The studies provided insights into the chemical reactivity of acetamide derivatives. For example, p-tert-butylthiacalix arenes functionalized with N-(4'-nitrophenyl)acetamide and N,N-diethylacetamide fragments demonstrated the ability to bind anionic guests, indicating their potential as selective receptors . The hydrogen-bonding patterns observed in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides revealed the formation of chains and sheets through various hydrogen bonds, which could influence the reactivity and stability of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the acetamide derivatives were extensively studied. The vibrational properties of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide were assigned based on characteristic vibrational absorption bands, and the compound's stability was attributed to hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces . The rotational spectrum of N-tert-butylacetamide revealed torsional splittings due to the internal rotation of the acetyl methyl group, with hyperfine structures arising from the quadrupole coupling of the (14)N nucleus . The study of hydrogen bond patterns in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides provided evidence for intra- and intermolecular hydrogen-bonding in solution, which was further confirmed by variable temperature NMR experiments and X-ray crystallography .

科学研究应用

N-叔丁基酰胺的合成

N-(2-叔丁基苯基)乙酰胺用于合成一系列N-叔丁基酰胺。 该过程由Cu(OTf)2催化,涉及腈(烷基、芳基、苄基和呋喃腈)与二叔丁基碳酸酯反应 .

药物合成

包括N-(2-叔丁基苯基)乙酰胺的N-叔丁基酰胺基团存在于许多药物中,如非那雄胺、奈非那韦和CPI-1189 . 这些药物用于治疗良性前列腺增生和HIV相关中枢神经系统(CNS)疾病等疾病 .

有机合成

N-(2-叔丁基苯基)乙酰胺化合物在有机合成中具有广泛的应用 . 它们用于各种反应和过程来创建复杂的有机化合物 .

由叔丁基苯甲酸酯合成N-叔丁基酰胺

N-(2-叔丁基苯基)乙酰胺可以由腈(芳基、苄基和仲烷基腈)与叔丁基苯甲酸酯反应合成。 该过程在无溶剂条件下,在50 °C下由Zn(ClO4)2·6H2O催化 .

对金属离子的传感行为

一种类似于N-(2-叔丁基苯基)乙酰胺的新型N-(4-(叔丁基)-苯基)-2-氯乙酰胺功能化硫代杯4芳烃结构已被合成并用于探索对金属离子的传感行为。 该探针在乙腈中对一系列竞争性常见金属离子表现出对Hg(II)离子的“开启”荧光响应 .

作用机制

Target of Action

N-(2-tert-butylphenyl)acetamide is a small molecule It’s structurally related to acetamide, which is known to interact with the aliphatic amidase expression-regulating protein in pseudomonas aeruginosa .

Mode of Action

It’s synthesized via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate, catalyzed by cu(otf)2 . This suggests that it might interact with its targets in a similar manner to other amides.

Pharmacokinetics

The compound’s molecular weight (19127 g/mol ) and predicted properties such as boiling point (259.3±23.0 °C ) and density (0.948±0.06 g/cm3 ) suggest that it might have reasonable bioavailability.

属性

IUPAC Name |

N-(2-tert-butylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9(14)13-11-8-6-5-7-10(11)12(2,3)4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFBHUKCHBRSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322065 | |

| Record name | N-(2-tert-butylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7402-70-2 | |

| Record name | N-[2-(1,1-Dimethylethyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7402-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 400312 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007402702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC400312 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-tert-butylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the reaction between N-(2-tert-butylphenyl)acetamide and epibromohydrin?

A1: The reaction of N-(2-tert-butylphenyl)acetamide dianion with epibromohydrin is significant because it leads to the formation of 1-(2-tert-butylphenyl)-5-(hydroxymethyl)pyrrolidin-2-one. [] This reaction proceeds with high diastereoselectivity, meaning it preferentially forms one specific stereoisomer of the product. This is a valuable tool in organic synthesis, especially for creating molecules with chiral centers, which are important in pharmaceuticals and other fields.

Q2: Why is the diastereoselectivity observed in the reaction of N-(2-tert-butylphenyl)acetamide with epibromohydrin important?

A2: Diastereoselectivity in chemical reactions is crucial, particularly in pharmaceutical synthesis. The different stereoisomers of a molecule can have vastly different biological activities. The high diastereoselectivity observed in the formation of 1-(2-tert-butylphenyl)-5-(hydroxymethyl)pyrrolidin-2-one [] suggests that this synthetic route could be valuable for creating a single, desired stereoisomer, potentially simplifying the purification process and leading to a more effective and safer final product.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3-methyl-1H-pyrazol-5-yl)phenyl]amine](/img/structure/B181181.png)

![6,11-dihydro-5H-benzo[b]carbazole](/img/structure/B181189.png)